molecular formula C7H9N3O3 B13821142 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 38074-19-0

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione

Katalognummer: B13821142
CAS-Nummer: 38074-19-0
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: XXTPHRWMIWKSSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione is a chemical compound with a unique bicyclic structure. This compound is part of the diazabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of 3-oxidopyraziniums and their cycloaddition reactions with acrylate and acrylic acid derivatives . The reaction conditions often involve room temperature and the use of specific reagents to ensure the desired stereochemical outcome.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the diazabicyclo[3.2.1]octane core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted diazabicyclo[3.2.1]octane compounds. These products can have different biological and chemical properties, making them useful for various applications.

Wissenschaftliche Forschungsanwendungen

3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The diazabicyclo[3.2.1]octane core can interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

38074-19-0

Molekularformel

C7H9N3O3

Molekulargewicht

183.16 g/mol

IUPAC-Name

3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C7H9N3O3/c1-9-6(11)4-2-3-5(7(9)12)10(4)8-13/h4-5H,2-3H2,1H3

InChI-Schlüssel

XXTPHRWMIWKSSI-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C2CCC(C1=O)N2N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.